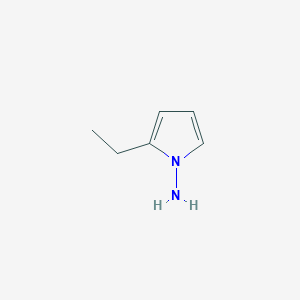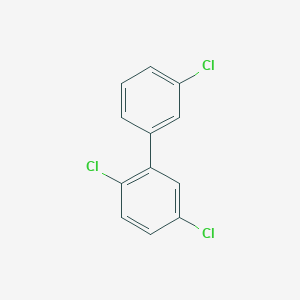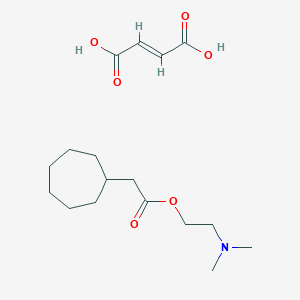
2-(Dimethylamino)ethyl cycloheptaneacetate (E)-2-butenedioate (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl cycloheptaneacetate (E)-2-butenedioate (1:1) is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is commonly known as DMCA and is used as a research tool to study the effects of various biochemical and physiological processes in the body.
Mecanismo De Acción
DMCA acts as a modulator of ion channels, particularly the voltage-gated calcium channels. It has been shown to increase calcium influx into cells, leading to an increase in neurotransmitter release. DMCA also has an effect on the GABAergic system, which is involved in the regulation of anxiety and sleep.
Efectos Bioquímicos Y Fisiológicos
DMCA has been shown to have a number of biochemical and physiological effects. It has been shown to increase neurotransmitter release in the brain, leading to an increase in synaptic transmission. DMCA also has an effect on the GABAergic system, which is involved in the regulation of anxiety and sleep. DMCA has been shown to have an analgesic effect, reducing pain perception in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMCA is its ability to modulate ion channels, particularly the voltage-gated calcium channels. This makes it a valuable tool for studying the effects of various drugs on these channels. However, DMCA has a number of limitations as well. It is highly toxic and must be handled with care. It is also difficult to administer in vivo, as it is rapidly metabolized in the body.
Direcciones Futuras
There are a number of future directions for the study of DMCA. One area of research is the development of more potent and selective compounds that can modulate ion channels. Another area of research is the study of the effects of DMCA on various neurological disorders, such as epilepsy and Parkinson's disease. Additionally, the development of new methods for administering DMCA in vivo could lead to new insights into its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, DMCA is a valuable tool for studying the effects of various biochemical and physiological processes in the body. Its ability to modulate ion channels makes it particularly useful in the study of neurotransmitter release and the regulation of pain pathways. While it has a number of advantages, DMCA also has limitations that must be taken into account. As research into DMCA continues, it is likely that new insights into its mechanism of action and potential therapeutic applications will be discovered.
Métodos De Síntesis
DMCA is synthesized through a multi-step process that involves the reaction of cycloheptaneacetate with N,N-dimethylaminoethyl chloride in the presence of a base. The resulting product is then reacted with maleic anhydride to form the desired compound, DMCA (E)-2-butenedioate (1:1).
Aplicaciones Científicas De Investigación
DMCA is commonly used as a research tool to study the effects of various biochemical and physiological processes in the body. It is particularly useful in the study of neurotransmitter release and the regulation of ion channels. DMCA has also been used in the study of pain pathways and the effects of various drugs on these pathways.
Propiedades
Número CAS |
129320-13-4 |
|---|---|
Nombre del producto |
2-(Dimethylamino)ethyl cycloheptaneacetate (E)-2-butenedioate (1:1) |
Fórmula molecular |
C13H25NO2.C4H4O4 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cycloheptylacetate |
InChI |
InChI=1S/C13H25NO2.C4H4O4/c1-14(2)9-10-16-13(15)11-12-7-5-3-4-6-8-12;5-3(6)1-2-4(7)8/h12H,3-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
ADRXUDOECUCYFV-WLHGVMLRSA-N |
SMILES isomérico |
CN(C)CCOC(=O)CC1CCCCCC1.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(C)CCOC(=O)CC1CCCCCC1.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CN(C)CCOC(=O)CC1CCCCCC1.C(=CC(=O)O)C(=O)O |
Sinónimos |
Cycloheptaneacetic acid, 2-(dimethylamino)ethyl ester, (E)-2-butenedio ate (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



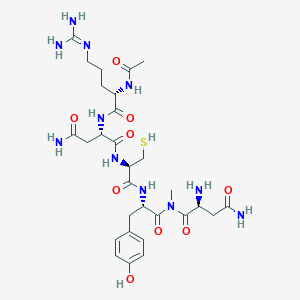
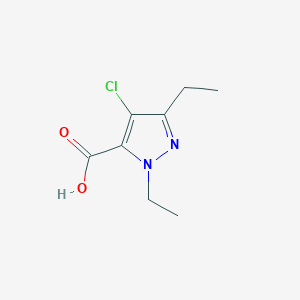

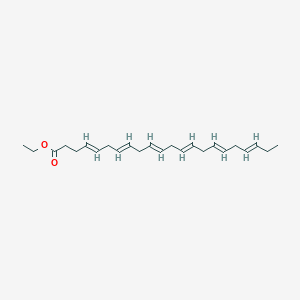
![Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B164836.png)
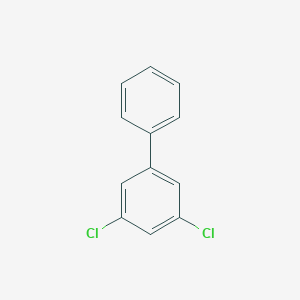
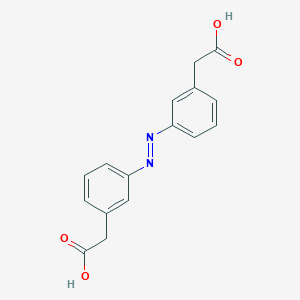
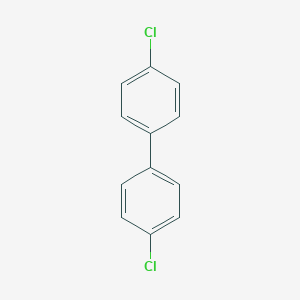
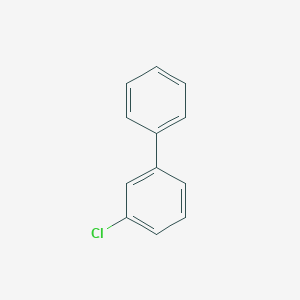
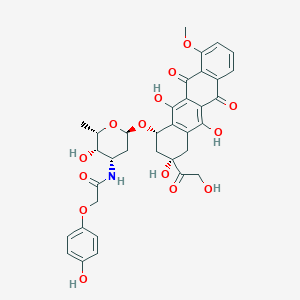
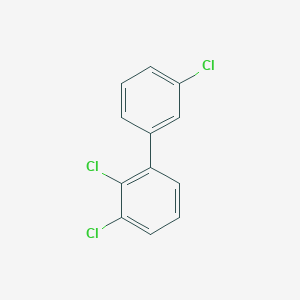
![1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B164849.png)
